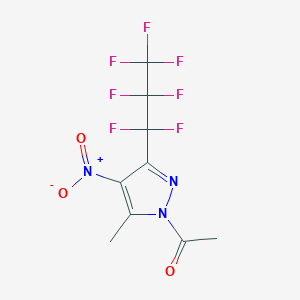

1-Acetyl-3-heptafluoropropyl-5-methyl-4-nitropyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-Acetyl-3-heptafluoropropyl-5-methyl-4-nitropyrazole is a heterocyclic compound that is derived from pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms. The compound is modified with various functional groups, including an acetyl group, a heptafluoropropyl group, a methyl group, and a nitro group. These modifications contribute to the unique chemical and physical properties of the compound.

Synthesis Analysis

The synthesis of acetyl derivatives of pyrazoles, such as 1-Acetyl-3-heptafluoropropyl-5-methyl-4-nitropyrazole, involves acetylation reactions. For instance, the acetylation of 5-hydroxy-4-(2-hydroxyethyl)-3-methylpyrazole leads to the formation of various acetyl derivatives, including compounds with acetyl groups at different positions on the pyrazole ring . The nitration of acetyl-substituted 1-methylpyrazoles, which is a key step in introducing the nitro group, can be achieved using nitric acid in different media, such as oleum or acetic anhydride . This process can lead to the formation of nitro derivatives, which are crucial intermediates for further chemical modifications.

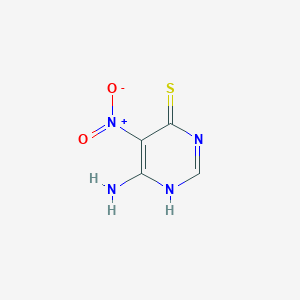

Molecular Structure Analysis

The molecular structure of 1-Acetyl-3-heptafluoropropyl-5-methyl-4-nitropyrazole is characterized by the presence of substituents that influence the overall geometry and electronic distribution of the molecule. The acetyl group introduces an electron-withdrawing carbonyl functionality, while the nitro group is another strong electron-withdrawing group that can affect the reactivity of the pyrazole ring. The heptafluoropropyl group is a highly electronegative and bulky substituent that can impact the steric and electronic environment of the molecule. The methyl group is a simple alkyl chain that provides hydrophobic character to the molecule.

Chemical Reactions Analysis

The chemical reactivity of 1-Acetyl-3-heptafluoropropyl-5-methyl-4-nitropyrazole is influenced by its functional groups. The acetyl group can participate in nucleophilic acyl substitution reactions, while the nitro group can undergo reduction to form amines or participate in electrophilic aromatic substitution reactions. The presence of multiple substituents on the pyrazole ring can lead to complex reaction pathways and selectivity issues. For example, the migration of the acetyl group from the N1-position to the C5-O- and to the side chain-O-position has been suggested in related compounds . Additionally, the nitration of acetyl-substituted pyrazoles can lead to the formation of dipyrazoloylfuroxans or nitro derivatives depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-3-heptafluoropropyl-5-methyl-4-nitropyrazole are determined by its molecular structure. The presence of fluorine atoms in the heptafluoropropyl group is likely to confer high chemical and thermal stability to the compound, as well as a low polarizability. The acetyl and nitro groups contribute to the compound's polarity and potential for hydrogen bonding, which can affect its solubility and interaction with other molecules. The overall molecular geometry, influenced by the substituents, will determine the compound's crystal packing and melting point.

Applications De Recherche Scientifique

1. Synthetic Transformations and Compounds The compound 1-Acetyl-3-heptafluoropropyl-5-methyl-4-nitropyrazole, due to its structural complexity, has been a subject of interest in the synthesis of diverse heterocyclic compounds. For instance, it has been involved in the synthesis of pyrazolo[1,5-a]-pyrimidines, which are significant due to their potential pharmacological activities. The reaction of related compounds, such as 3,5-diamino-4-nitropyrazole with acetoacetic ester, resulted in the formation of complex compounds like 2-amino-5-methyl-3-nitro-4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one and others, showcasing the compound's utility in synthesizing bioactive heterocycles (Makarov et al., 2000) (Makarov et al., 2012).

2. Corrosion Inhibition Compounds belonging to the heterocyclic diazole family, including 4-nitropyrazole, a structural relative of 1-Acetyl-3-heptafluoropropyl-5-methyl-4-nitropyrazole, have been investigated as corrosion inhibitors. These compounds have demonstrated effectiveness in reducing corrosion current and increasing charge-transfer resistance, indicating their potential as protective agents against metal corrosion (Babić-Samardžija et al., 2005).

3. Role in Chemical Synthesis The compound has also been a part of the synthesis of other nitropyrazoles and their derivatives, demonstrating its role in chemical transformations and synthesis. For example, the synthesis of 1-Methyl-3-propyl-4-nitropyrazole-5-carboxylic acid from related compounds has been reported, with factors affecting the reaction yield being studied, which is crucial for optimizing synthesis protocols (Liu Hua-xiang, 2006).

4. Spectroscopic and Theoretical Studies The compound's related structures have been subjects of extensive spectroscopic and theoretical studies. Research has focused on experimental and calculated spectral and electronic properties of nitropyrazoles, providing insights into their molecular vibrations, stability, and electronic properties. Such studies are fundamental for understanding the chemical behavior and potential applications of these compounds (Regiec et al., 2014) (Regiec et al., 2014).

Propriétés

IUPAC Name |

1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-4-nitropyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F7N3O3/c1-3-5(19(21)22)6(17-18(3)4(2)20)7(10,11)8(12,13)9(14,15)16/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOXNZNEAYAANN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-3-heptafluoropropyl-5-methyl-4-nitropyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)

![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)

![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)